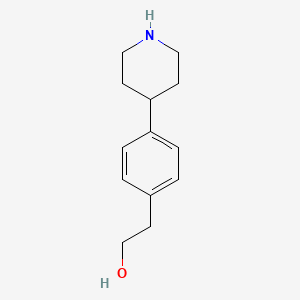

2-(4-(Piperidin-4-YL)phenyl)ethanol

Description

Historical Trajectory and Evolving Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the development of pharmaceuticals. arizona.edu Discovered in 1850 by the Scottish chemist Thomas Anderson, piperidine itself was initially isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Since its discovery, the piperidine scaffold has become one of the most prevalent structural units in drug molecules. nih.gov

The significance of piperidine in medicinal chemistry stems from its versatile nature. It can serve as a key building block, or scaffold, upon which more complex molecular architectures are constructed. arizona.eduugent.be The nitrogen atom within the ring can be readily functionalized, and the ring itself can adopt various conformations, allowing for precise three-dimensional arrangements of substituents to optimize interactions with biological targets. thieme-connect.com This structural versatility has led to the incorporation of the piperidine moiety into a vast array of therapeutic agents across numerous disease areas. arizona.eduijnrd.org

The introduction of chiral centers into the piperidine scaffold has further expanded its utility, enabling the development of stereospecific drugs with improved efficacy and reduced side effects. thieme-connect.comthieme-connect.com The ability to modulate physicochemical properties such as solubility and lipophilicity by modifying the piperidine ring is another key advantage in drug design. thieme-connect.com Consequently, piperidine derivatives are found in many classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. arizona.edutaylorandfrancis.com

| Drug Name | Therapeutic Class | Significance of Piperidine Moiety |

| Donepezil | Alzheimer's Disease Treatment | The piperidine ring is a key component of the molecule's structure, contributing to its binding to acetylcholinesterase. ijnrd.org |

| Fentanyl | Opioid Analgesic | The 4-anilidopiperidine structure is central to its potent analgesic activity. |

| Haloperidol | Antipsychotic | A butyrophenone (B1668137) derivative featuring a piperidine ring, crucial for its dopamine (B1211576) receptor antagonism. |

| Ritalin (Methylphenidate) | ADHD Treatment | A piperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor. |

| Pomalidomide | Anticancer Agent | An immunomodulatory drug with a piperidine-based structure used to treat multiple myeloma. taylorandfrancis.com |

This table presents examples of pharmaceuticals containing the piperidine scaffold and is for illustrative purposes only.

Strategic Importance of Phenylethanol Motifs in the Design of Bioactive Chemical Entities

The phenylethanol motif, specifically 2-phenylethanol (B73330), is an aromatic alcohol that is also of considerable interest in the design of bioactive molecules. numberanalytics.com It is a naturally occurring compound found in a variety of plants and is a major component of rose oil, contributing to its characteristic fragrance. nih.govmdpi.com Beyond its use in the fragrance and food industries, 2-phenylethanol and its derivatives have demonstrated a range of biological activities. nih.govmdpi.com

In medicinal chemistry, the phenylethanol structure offers a combination of a hydrophobic phenyl group and a hydrophilic alcohol group. numberanalytics.com This amphiphilic character can be advantageous for molecules designed to interact with biological membranes or specific receptor pockets. The hydroxyl group can participate in hydrogen bonding, a critical interaction for drug-receptor binding, and also serves as a convenient point for further chemical modification. numberanalytics.com

The phenyl ring can be substituted with various functional groups to modulate electronic properties and steric bulk, thereby fine-tuning the biological activity and pharmacokinetic profile of a compound. Research has shown that derivatives of phenylethanol can exhibit antimicrobial, antiseptic, and plant growth-regulating properties. nih.govnih.gov Its role as a biosynthetic precursor in plants for various secondary metabolites also highlights its importance in natural product chemistry. nih.gov The structural motif is present in various natural products and has been incorporated into synthetic compounds to explore new therapeutic applications. wikipedia.orgmdpi.com

| Compound Name | Area of Research | Noted Biological Relevance |

| 2-Phenylethanol | Antimicrobial / Fragrance | Used as a preservative and fragrance; exhibits antimicrobial properties. nih.govmdpi.com |

| Salidroside (Tyrosol glucoside) | Adaptogen | A phenylethanoid found in Rhodiola rosea, investigated for neuroprotective and anti-fatigue effects. |

| Hydroxytyrosol | Antioxidant | A phenylethanoid found in olive oil, known for its potent antioxidant properties. |

| (R)-1-phenylethanol | Chiral Synthesis | A key chiral building block in the synthesis of more complex molecules. drugbank.com |

This table provides examples of bioactive compounds containing the phenylethanol motif for illustrative purposes.

Rationale and Justification for Focused Academic Investigation of 2-(4-(Piperidin-4-YL)phenyl)ethanol

The focused investigation of this compound is predicated on its identity as a hybrid structure, combining the privileged piperidine scaffold with the versatile phenylethanol motif. This compound serves as a valuable building block in synthetic and medicinal chemistry. bldpharm.com The rationale for its study is not necessarily for its intrinsic biological activity, but for its potential as a precursor or intermediate in the synthesis of more complex and potent drug candidates.

The structure presents several key features for further chemical elaboration:

The secondary amine of the piperidine ring can be readily derivatized.

The hydroxyl group of the ethanol (B145695) side chain can be modified, for example, through esterification or etherification.

The aromatic ring provides a site for electrophilic substitution, allowing for the introduction of additional functional groups.

A key example that underscores the potential of this structural framework is the development of Poly(ADP-ribose)polymerase (PARP) inhibitors. The compound 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a potent PARP inhibitor that entered clinical trials, shares a very similar 4-phenylpiperidine (B165713) core. nih.gov This demonstrates that the 4-phenylpiperidine substructure can serve as an effective scaffold for positioning functional groups in a manner that allows for high-affinity binding to enzyme active sites. The investigation of this compound allows researchers to explore how modifications, such as the phenylethanol side chain, can influence the properties and activities of new chemical entities derived from this core structure.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | PubChem |

| Molecular Weight | 205.30 g/mol | PubChem |

| CAS Number | 86435-77-0 | Vendor Data |

| Class | Heterocyclic Compound | General |

This table summarizes key properties of the title compound.

Overview of Interdisciplinary Research Methodologies Applied to Structurally Analogous Compounds

The study of compounds like this compound and its derivatives involves a synergistic application of various scientific disciplines. These interdisciplinary methodologies are crucial for the rational design, synthesis, and biological evaluation of new chemical entities. chemscene.compnas.org

Chemical Synthesis and Characterization: The foundation of any investigation into a new compound is its synthesis and structural confirmation. Modern organic synthesis techniques are employed to construct the target molecule and its analogs. nih.govacs.org Following synthesis, a battery of analytical methods is used to confirm the structure and purity of the compounds. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule. researchgate.netresearchgate.netresearchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: To identify the presence of key functional groups. researchgate.netresearchgate.net

Computational and In Silico Modeling: Before and during the synthesis phase, computational tools are often used to predict the properties and potential biological activities of designed molecules. clinmedkaz.org These in silico methods help prioritize synthetic targets and can provide insights into potential mechanisms of action. Methodologies include:

Quantitative Structure-Activity Relationship (QSAR): This method correlates variations in the chemical structure of compounds with changes in their biological activity. imi.hrnih.govrsc.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. imi.hr

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity.

Biological Evaluation: Once synthesized and characterized, the compounds are subjected to a variety of biological assays to determine their effects. researchgate.net These in vitro and in vivo tests are designed to measure specific activities, such as:

Enzyme Inhibition Assays: To quantify the ability of a compound to inhibit the activity of a specific enzyme. nih.gov

Cell-Based Assays: To assess the effect of a compound on cellular processes, such as cell proliferation or signaling pathways. nih.govresearchgate.net

Antimicrobial or Anticancer Screening: To evaluate the potential of compounds to inhibit the growth of pathogens or cancer cells. researchgate.netresearchgate.netnih.gov

| Research Phase | Key Methodologies | Purpose |

| Design | In Silico Modeling (QSAR, Docking) | Predict activity and properties; prioritize synthetic targets. clinmedkaz.orgimi.hr |

| Synthesis | Modern Organic Chemistry Techniques | Create the target molecule and its analogs. nih.gov |

| Characterization | NMR, Mass Spectrometry, IR Spectroscopy | Confirm chemical structure and purity. researchgate.netresearchgate.net |

| Biological Screening | In Vitro and In Vivo Assays | Evaluate pharmacological activity and mechanism of action. nih.govresearchgate.net |

This table outlines the interdisciplinary approaches used in the research of bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-piperidin-4-ylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-10-7-11-1-3-12(4-2-11)13-5-8-14-9-6-13/h1-4,13-15H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRBYANEPYPBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exhaustive Synthetic Strategies for 2 4 Piperidin 4 Yl Phenyl Ethanol and Its Key Intermediates

In-Depth Retrosynthetic Analysis of the 2-(4-(Piperidin-4-YL)phenyl)ethanol Molecular Architecture

A critical examination of the this compound structure points to several logical disconnection points for its synthesis. The primary bond for disconnection is typically between the piperidine (B6355638) and phenyl rings, suggesting a cross-coupling reaction as a key synthetic step. This retrosynthetic approach simplifies the target molecule into two main building blocks: a suitably protected piperidine derivative and a functionalized phenyl ethanol (B145695) component.

Another viable retrosynthetic strategy involves the formation of the piperidine ring itself as a key step. This can be approached through the cyclization of a linear precursor already containing the phenyl ethanol moiety. A further disconnection can be made at the ethanol side chain, allowing for its introduction onto a pre-formed 4-phenylpiperidine (B165713) scaffold.

These retrosynthetic pathways highlight several key intermediates that are fundamental to the synthesis of this compound. The selection of a specific synthetic route is often dictated by factors such as the availability of starting materials, the desired scale of the reaction, and the need for stereochemical control.

Contemporary and Historically Significant Synthetic Pathways to this compound

The synthesis of this compound has been approached through various methodologies, reflecting the evolution of synthetic organic chemistry. These pathways often involve the strategic formation of the piperidine ring, derivatization of the aromatic core, and the construction of the final molecular framework through coupling reactions.

Methodologies for Stereoselective and Regioselective Piperidine Ring Formation

The construction of the piperidine ring with precise control over its substitution pattern is a cornerstone of many syntheses. One common approach begins with a pyridine (B92270) precursor. The reduction of a substituted pyridine, such as 4-phenylpyridine, can yield the desired piperidine ring. Catalytic hydrogenation using reagents like platinum oxide is a frequently employed method for this transformation. The regioselectivity is inherent in the choice of the starting pyridine derivative.

Approaches to the Derivatization of Phenyl and Ethanol Substructures

The introduction and modification of the phenyl and ethanol components are critical steps. A prevalent strategy involves the use of a pre-functionalized phenyl ring. For instance, a Friedel-Crafts acylation of a suitable aromatic compound can introduce an acetyl group, which can then be transformed into the desired ethanol side chain. The reduction of an intermediate like 4-(piperidin-4-yl)acetophenone, using reducing agents such as sodium borohydride, yields the secondary alcohol.

Alternatively, the ethanol group can be introduced via a Grignard reaction. A 4-bromophenyl derivative can be converted to its Grignard reagent and then reacted with ethylene (B1197577) oxide to install the two-carbon alcohol chain.

Advanced Coupling and Fragment-Assembly Strategies for Scaffold Construction

Modern synthetic chemistry heavily relies on cross-coupling reactions to assemble complex molecules from simpler fragments. The Suzuki-Miyaura coupling is a powerful tool for forming the carbon-carbon bond between the piperidine and phenyl rings. This reaction typically involves the coupling of a piperidine-containing boronic acid or ester with a halogenated phenyl ethanol derivative, or vice versa. For example, a protected 4-bromopiperidine (B2556637) can be coupled with (4-(2-hydroxyethyl)phenyl)boronic acid in the presence of a palladium catalyst and a suitable base.

Another significant coupling strategy is the Heck reaction, which can be used to couple a vinyl-substituted piperidine with a halogenated phenyl derivative. Subsequent reduction of the newly formed double bond would then yield the final product.

Principles of Sustainable Chemistry and Green Synthetic Approaches in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of this compound synthesis, this translates to the use of less hazardous reagents, milder reaction conditions, and processes that generate minimal waste.

One green approach involves the use of catalytic hydrogenation for the reduction of the pyridine ring, as this method often proceeds with high atom economy and avoids the use of stoichiometric metal hydride reagents. The use of environmentally benign solvents and the development of catalytic systems that can be recycled are also key areas of focus.

Furthermore, flow chemistry presents a promising avenue for the sustainable production of this compound. Continuous flow reactors can offer improved heat and mass transfer, leading to higher yields, shorter reaction times, and enhanced safety, particularly for exothermic reactions.

Advanced Structural Elucidation and Conformational Landscape Analysis of 2 4 Piperidin 4 Yl Phenyl Ethanol

Computational Chemistry and Sophisticated Molecular Modeling of 2-(4-(Piperidin-4-YL)phenyl)ethanol

In Silico Docking Simulations with Hypothesized Biological Macromolecular Targets

Therefore, without the foundational scientific data, it is not possible to generate a professional, authoritative, and scientifically accurate article that adheres to the user's comprehensive and specific requirements. The creation of such an article would necessitate the existence of primary research that does not appear to be available in the public domain at this time.

Comprehensive Structure Activity Relationship Sar Studies of 2 4 Piperidin 4 Yl Phenyl Ethanol Derivatives

Rational Design and De Novo Synthesis of 2-(4-(Piperidin-4-YL)phenyl)ethanol Analogs

The rational design of analogs of this compound is grounded in established medicinal chemistry principles, aiming to probe the chemical space around the core scaffold. nih.govnih.gov Synthesis typically involves multi-step sequences, often beginning with the construction of a suitably substituted pyridine (B92270), which is then hydrogenated to the corresponding piperidine (B6355638) ring. researchgate.netnih.gov The phenyl and ethanol (B145695) moieties are commonly introduced via cross-coupling reactions and subsequent functional group manipulations.

The piperidine moiety offers significant opportunities for modification to influence a compound's properties. The nitrogen atom, in particular, is a key handle for derivatization.

N-Substitution: The secondary amine of the piperidine ring is a common site for modification. Introducing small alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties can significantly impact a compound's interaction with its biological target. Acylation to form amides or sulfonamides can also modulate electronic properties and introduce new hydrogen bonding capabilities.

Ring Constraints and Bioisosteres: To explore the required conformation for activity, the piperidine ring can be conformationally constrained. This is achieved by introducing bridges, such as in nortropane or isoquinuclidine analogs, which lock the ring into a specific chair or boat-like conformation. nih.gov Such modifications can provide insights into the optimal geometry for receptor binding. Additionally, replacing the piperidine ring with other saturated heterocycles like morpholine (B109124) or thiomorpholine (B91149) can alter polarity and metabolic stability. dndi.org

Table 1: Hypothetical SAR of Piperidine Modifications This table presents illustrative data for educational purposes and does not represent experimentally verified results.

| Compound ID | R (N-substituent) | Ring Modification | Relative Potency (IC₅₀, nM) |

|---|---|---|---|

| Parent | H | None | 100 |

| 1a | -CH₃ | None | 85 |

| 1b | -C(O)CH₃ | None | 150 |

| 1c | H | 8-azabicyclo[3.2.1]octane | 50 |

| 1d | H | Morpholine | 300 |

Modifying the central phenyl ring with various substituents allows for the fine-tuning of electronic and steric properties, which can govern target affinity and pharmacokinetic behavior. nih.gov

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like halogens (F, Cl) or nitro groups (-NO₂) versus electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can alter the electron density of the aromatic ring. nih.gov These changes can influence π-π stacking or cation-π interactions with the target protein. The Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ), can provide a linear free-energy relationship, suggesting that the electronic properties of the substituent are a key driver of activity. nih.gov

Table 2: Hypothetical SAR of Phenyl Ring Substitutions This table presents illustrative data for educational purposes and does not represent experimentally verified results.

| Compound ID | X (Substituent) | Position | Relative Potency (IC₅₀, nM) |

|---|---|---|---|

| Parent | H | - | 100 |

| 2a | F | para | 75 |

| 2b | OCH₃ | para | 120 |

| 2c | F | meta | 250 |

| 2d | OCH₃ | meta | 310 |

| 2e | F | ortho | 500 |

The 2-phenylethanol (B73330) side chain is a crucial pharmacophoric element, often involved in hydrogen bonding via its hydroxyl group.

Homologation: Altering the length of the alkyl chain connecting the phenyl ring and the hydroxyl group can determine the optimal distance for interaction with a hydrogen bond donor or acceptor in the binding site. Shortening the chain to a methanol (B129727) group or extending it to a propanol (B110389) or butanol chain (homologation) can probe the dimensions of the binding pocket. mdpi.com

Hydroxyl Group Modification: The primary alcohol can be converted to an ether, ester, or replaced with other functional groups like an amine or a thiol to assess the importance of its hydrogen-bonding capability. For instance, converting the -OH to an -OCH₃ removes the hydrogen bond donating ability while retaining some acceptor character, which can clarify the nature of the interaction.

Table 3: Hypothetical SAR of Ethanol Side Chain Variations This table presents illustrative data for educational purposes and does not represent experimentally verified results.

| Compound ID | Side Chain | Modification | Relative Potency (IC₅₀, nM) |

|---|---|---|---|

| Parent | -CH₂CH₂OH | None | 100 |

| 3a | -CH₂OH | Shortened | 450 |

| 3b | -CH₂CH₂CH₂OH | Lengthened | 220 |

| 3c | -CH₂CH₂OCH₃ | O-Methylated | 800 |

| 3d | -CH₂CH₂NH₂ | Isosteric Replacement | 180 |

Influence of Stereochemical Configuration on Modulatory Potential and Selectivity

Many biologically active molecules are chiral, and their different stereoisomers often exhibit markedly different pharmacological activities. nih.gov For derivatives of this compound, chirality can be introduced at several positions, such as a substituted piperidine ring or a modified ethanol side chain. The absolute configuration (R or S) of a stereocenter dictates the three-dimensional arrangement of substituents, which in turn governs the complementary fit with a chiral biological target like a receptor or enzyme. nih.gov It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer), a phenomenon known as eudismic ratio. Investigating the activity of individual, pure enantiomers is essential for developing selective and potent drug candidates and understanding the topology of the binding site.

Table 4: Hypothetical Influence of Stereochemistry on Potency This table presents illustrative data on a hypothetical chiral analog and does not represent experimentally verified results.

| Compound ID | Stereocenter | Configuration | Relative Potency (IC₅₀, nM) |

|---|---|---|---|

| 4a | C-3 of Piperidine | Racemic | 120 |

| 4b | C-3 of Piperidine | (R)-enantiomer | 65 |

| 4c | C-3 of Piperidine | (S)-enantiomer | 1500 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivative Libraries

QSAR is a computational technique used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. jocpr.comlongdom.org For a library of this compound derivatives, a QSAR model can predict the activity of unsynthesized analogs, thereby prioritizing synthetic efforts. researchgate.net

The process involves several key steps:

Data Set Preparation: A dataset of synthesized analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, polar surface area), electronic descriptors (e.g., partial charges), and topological indices that describe molecular shape and branching. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links a selection of descriptors to the observed biological activity. longdom.org

Validation: The model's statistical robustness and predictive power are rigorously assessed using techniques like cross-validation and prediction on the external test set. nih.gov

A hypothetical QSAR model for this series might look like: pIC₅₀ = c₀ + c₁(logP) - c₂(PSA) + c₃(N_HDonors)

This equation suggests that activity (expressed as pIC₅₀, the negative logarithm of the IC₅₀ value) increases with lipophilicity (logP) and the number of hydrogen bond donors, but decreases with increasing polar surface area (PSA).

Table 5: Hypothetical Descriptors for a QSAR Model This table presents illustrative data for educational purposes and does not represent experimentally verified results.

| Compound ID | pIC₅₀ | cLogP | Polar Surface Area (PSA) | H-Bond Donors |

|---|---|---|---|---|

| Parent | 7.00 | 2.5 | 32.7 Ų | 2 |

| 2a | 7.12 | 2.8 | 32.7 Ų | 2 |

| 3c | 6.10 | 2.9 | 29.5 Ų | 1 |

| 1b | 6.82 | 2.2 | 50.0 Ų | 1 |

Ligand Efficiency, Lipophilic Efficiency, and Physicochemical Properties in the Optimization of this compound Scaffolds

Physicochemical Properties: Key properties such as lipophilicity (measured as LogP or LogD), polar surface area (PSA), aqueous solubility, and molecular weight are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, drug candidates have LogP values between 2 and 3 and PSA below a certain threshold to ensure good membrane permeability and bioavailability. uniroma1.it

Ligand Efficiency (LE): This metric normalizes potency for the size of the molecule (typically by the number of heavy, non-hydrogen atoms). It is calculated as LE = -RTln(IC₅₀) / N_heavy, where R is the gas constant and T is the temperature. LE helps identify small fragments that bind efficiently and are good starting points for optimization. univie.ac.at

Lipophilic Efficiency (LLE or LipE): This metric relates potency to lipophilicity and is a measure of the "quality" of the potency. It is calculated as LLE = pIC₅₀ - logP. uniroma1.it It is widely accepted that successful drug candidates often have LLE values greater than 5 or 6. uniroma1.it Optimizing for a high LLE helps to avoid the pitfall of achieving potency simply by increasing grease content, which often leads to poor solubility, high metabolic clearance, and off-target toxicity. nih.gov

By tracking these metrics during the optimization of the this compound scaffold, medicinal chemists can guide their design strategy toward compounds that possess a balance of high potency and favorable drug-like properties.

Table 6: Physicochemical and Efficiency Metrics for Hypothetical Analogs This table presents illustrative data for educational purposes and does not represent experimentally verified results.

| Compound ID | pIC₅₀ | cLogP | Heavy Atoms | LE (kcal/mol/HA) | LLE (pIC₅₀ - cLogP) |

|---|---|---|---|---|---|

| Parent | 7.00 | 2.5 | 16 | 0.60 | 4.5 |

| Cpd A | 7.50 | 4.5 | 20 | 0.51 | 3.0 |

| Cpd B | 8.20 | 2.8 | 18 | 0.62 | 5.4 |

| Cpd C | 8.50 | 5.0 | 22 | 0.53 | 3.5 |

In this hypothetical example, Compound B would be considered a high-quality lead for further exploration due to its high potency, favorable LLE, and high ligand efficiency.

Mechanistic Investigations and Pre Clinical Pharmacological Profiling of 2 4 Piperidin 4 Yl Phenyl Ethanol

In Vitro Pharmacological Characterization and Receptor/Enzyme Binding Assays

The initial step in characterizing 2-(4-(Piperidin-4-YL)phenyl)ethanol would involve a broad screening against a panel of receptors and enzymes to identify its primary biological targets.

Given its 4-phenylpiperidine (B165713) core, the compound would be prioritized for screening against a panel of G-protein coupled receptors (GPCRs) and transporters known to be modulated by this scaffold.

Primary Target Panel:

Dopamine (B1211576) Receptors (D1, D2, D3, D4, D5): Many 4-phenylpiperidine derivatives exhibit affinity for dopamine receptors, particularly the D2 subtype. nih.gov Radioligand binding assays using isotopes like [³H]-spiperone for D2 receptors would be employed to determine the binding affinity (Ki) of this compound.

Serotonin (B10506) Receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.): Cross-reactivity with serotonin receptors is common for this class of compounds. researchgate.net Competitive binding assays against specific radioligands for each subtype would reveal the compound's serotonergic activity profile.

Opioid Receptors (μ, δ, κ): The 4-phenylpiperidine structure is a classic opioid pharmacophore. nih.govpainphysicianjournal.com Therefore, binding affinities for the mu, delta, and kappa opioid receptors would be determined to assess its potential as an opioid agonist or antagonist.

Sigma Receptors (σ1, σ2): A number of 4-phenylpiperidine derivatives have been identified as high-affinity ligands for sigma receptors. nih.govnih.gov Binding assays for these receptors are crucial to understand the compound's potential neurological effects.

Monoamine Transporters (DAT, SERT, NET): Inhibition of dopamine, serotonin, and norepinephrine (B1679862) reuptake is a known activity of some phenylpiperidine compounds. wikipedia.org Assays measuring the inhibition of monoamine uptake in synaptosomal preparations would quantify this activity.

A comprehensive selectivity profile would be generated by testing the compound against a broad panel of other receptors and enzymes to identify potential off-target interactions.

Table 1: Hypothetical Ligand Selectivity Profile for this compound

| Target | Radioligand | Hypothetical Ki (nM) |

| Dopamine D2 | [³H]-Spiperone | 50 |

| Serotonin 5-HT2A | [³H]-Ketanserin | 200 |

| Mu Opioid | [³H]-DAMGO | >1000 |

| Sigma-1 | [³H]-(+)-Pentazocine | 150 |

| Dopamine Transporter | [³H]-WIN 35,428 | 500 |

Note: The data in this table is hypothetical and serves as an example of the expected outcomes from selectivity profiling.

Should initial screening reveal significant interaction with enzymes such as monoamine oxidase (MAO), further mechanistic studies would be warranted.

Monoamine Oxidase (MAO-A and MAO-B): The piperidine (B6355638) moiety is found in known MAO inhibitors. acs.orgnih.gov Enzyme inhibition assays using purified MAO-A and MAO-B would determine the IC50 values. Subsequent kinetic studies (e.g., Lineweaver-Burk plots) would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its reversibility.

Following the identification of primary molecular targets, cell-based assays would be employed to understand the functional consequences of receptor binding.

GPCR Signaling: For targets like dopamine or serotonin receptors, functional assays measuring second messenger modulation (e.g., cAMP accumulation for Gs or Gi-coupled receptors, or inositol (B14025) phosphate (B84403) turnover for Gq-coupled receptors) would determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Receptor Dimerization and Trafficking: Advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) could be used to investigate if the compound influences receptor dimerization or internalization.

Cellular Permeability, Uptake Kinetics, and Subcellular Distribution in Model Systems

To assess the potential for oral bioavailability and central nervous system penetration, in vitro models of cellular permeability would be utilized.

PAMPA (Parallel Artificial Membrane Permeability Assay): This assay would provide an initial screen of the compound's passive diffusion across an artificial lipid membrane.

Caco-2 and MDCK Cell Monolayers: These cell-based models are the gold standard for predicting in vivo drug absorption. The apparent permeability coefficient (Papp) would be determined in both apical-to-basolateral and basolateral-to-apical directions to assess efflux liability.

Blood-Brain Barrier Models: In vitro models of the blood-brain barrier, such as co-cultures of endothelial cells, pericytes, and astrocytes, would be used to predict the compound's ability to enter the central nervous system.

Subcellular distribution could be investigated using fluorescently labeled analogs of the compound in cultured cells, visualized by confocal microscopy.

In Vitro Efficacy and Potency Determination in Advanced Biological Assay Systems

The functional activity of this compound would be further characterized in more physiologically relevant systems.

Primary Neuronal Cultures: The compound's effect on neuronal firing, neurotransmitter release, and synaptic plasticity could be assessed in primary cultures of specific neuronal populations (e.g., dopaminergic neurons from the substantia nigra).

Isolated Tissues: For targets like opioid receptors, organ bath experiments using isolated tissues such as guinea pig ileum or mouse vas deferens would provide a measure of the compound's functional potency and efficacy as an agonist or antagonist.

Cancer Cell Lines: Given that some piperidine derivatives show anticancer activity, the compound could be screened against a panel of cancer cell lines to determine its antiproliferative effects (IC50) and potential mechanisms of action, such as apoptosis induction or cell cycle arrest. nih.govnih.gov

Exploration of Potential Off-Target Interactions and Polypharmacology at the Molecular Level

A comprehensive understanding of a compound's safety and therapeutic window requires the identification of potential off-target interactions.

Broad Ligand Profiling: Screening against a large panel of receptors, ion channels, and enzymes (e.g., the CEREP safety panel) would identify potential liabilities. A key target of concern for many piperidine-containing compounds is the hERG potassium channel, which is associated with cardiac toxicity. researchgate.net

Computational Modeling: In silico docking studies against the crystal structures of known off-targets could help to rationalize and predict potential interactions.

In Vitro Metabolic Disposition and Biotransformation Pathways of 2 4 Piperidin 4 Yl Phenyl Ethanol

Assessment of In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomal and Hepatocyte Systems

The initial assessment of a compound's metabolic liability is typically performed using in vitro systems that recapitulate the metabolic functions of the liver, the primary site of drug metabolism. The two most common systems are liver microsomes, which contain Phase I cytochrome P450 (CYP) enzymes, and hepatocytes (liver cells), which contain both Phase I and Phase II (conjugative) enzymes. springernature.comresearchgate.net

The metabolic stability of 2-(4-(Piperidin-4-YL)phenyl)ethanol is determined by incubating the compound with either human liver microsomes (HLM) or cryopreserved human hepatocytes and monitoring the disappearance of the parent compound over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. Intrinsic clearance reflects the inherent ability of the liver to metabolize a drug, independent of blood flow. nuvisan.com

Given the presence of multiple potential sites for metabolism, including the primary alcohol and the piperidine (B6355638) and phenyl rings, this compound is anticipated to be a substrate for hepatic enzymes, likely exhibiting moderate to high clearance.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

| In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) |

|---|---|---|

| Human Liver Microsomes | 25 | 55.4 |

| Human Hepatocytes | 18 | 77.0 |

This data is illustrative and based on typical values for compounds with similar structural features.

Metabolite identification studies are conducted in parallel to understand the biotransformation pathways. Following incubation, samples are analyzed by high-resolution mass spectrometry to detect and characterize the structures of metabolites. scispace.combioivt.com For this compound, several Phase I metabolic transformations are predicted. The primary alcohol is susceptible to oxidation, first to an aldehyde intermediate and subsequently to a carboxylic acid. Additionally, hydroxylation can occur on both the aromatic phenyl ring and the aliphatic piperidine ring, common metabolic routes for such structures. diva-portal.orgdoi.org

Table 2: Predicted Phase I Metabolites of this compound Identified in Hepatocyte Incubations

| Metabolite ID | Proposed Biotransformation | Proposed Structure Name |

|---|---|---|

| M1 | Oxidation of primary alcohol | 2-(4-(Piperidin-4-yl)phenyl)acetaldehyde |

| M2 | Oxidation of aldehyde (M1) | (4-(Piperidin-4-yl)phenyl)acetic acid |

| M3 | Hydroxylation of phenyl ring | 2-(4-(Piperidin-4-yl)-hydroxyphenyl)ethanol |

| M4 | Hydroxylation of piperidine ring | 2-(4-(hydroxy-Piperidin-4-yl)phenyl)ethanol |

Metabolite structures are proposed based on high-resolution mass spectrometry data and established metabolic pathways.

Role of Specific Cytochrome P450 Isoforms and Other Xenobiotic-Metabolizing Enzymes in Biotransformation

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions (DDIs). The primary enzymes involved in Phase I metabolism are the cytochrome P450 (CYP) superfamily. nih.gov

For this compound, the oxidation of the ethanol (B145695) moiety may be catalyzed by both CYP enzymes, particularly CYP2E1 which is known to metabolize ethanol, and cytosolic alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.govnih.govnih.gov The hydroxylation of the phenyl and piperidine rings is characteristic of catalysis by major drug-metabolizing CYPs, such as CYP3A4 and CYP2D6. doi.orgresearchgate.net

To determine the contribution of specific CYP isoforms, experiments are typically performed using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations. For instance, the involvement of CYP2D6 would be confirmed if its activity is significantly inhibited by quinidine, a selective CYP2D6 inhibitor. doi.org

Table 3: Hypothetical Contribution of Specific Enzymes to the Metabolism of this compound

| Enzyme | Metabolic Reaction | Relative Contribution |

|---|---|---|

| CYP3A4 | Piperidine Hydroxylation, Phenyl Hydroxylation | High |

| CYP2D6 | Piperidine Hydroxylation | Moderate |

| CYP2E1 | Ethanol Oxidation | Moderate |

| ADH/ALDH | Ethanol Oxidation to Carboxylic Acid | Moderate |

This table illustrates a plausible distribution of enzymatic contributions based on the compound's structure.

Characterization of Phase II Conjugation Reactions and Their Metabolic Products

Phase I metabolism often introduces or exposes functional groups that can then undergo Phase II conjugation reactions. nih.gov These reactions attach endogenous polar molecules to the drug or its metabolites, greatly increasing water solubility and facilitating excretion. uomus.edu.iqslideshare.net Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. drughunter.comresearchgate.net

The parent compound, this compound, with its primary alcohol, is a direct substrate for glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs). Likewise, the hydroxylated metabolites (M3, M4) formed during Phase I are also excellent candidates for these conjugation pathways. The carboxylic acid metabolite (M2) can form an acyl-glucuronide, a common pathway for acidic drugs.

Table 4: Predicted Phase II Metabolites of this compound

| Metabolite ID | Parent Moiety | Conjugation Reaction | Metabolic Product |

|---|---|---|---|

| M5 | Parent Compound | Glucuronidation | 2-(4-(Piperidin-4-yl)phenyl)ethyl-β-D-glucuronide |

| M6 | M3 (Phenyl-hydroxy) | Glucuronidation | Hydroxy-2-(4-(Piperidin-4-yl)phenyl)ethanol-glucuronide |

| M7 | M4 (Piperidine-hydroxy) | Glucuronidation | 2-(4-(hydroxy-Piperidin-4-yl)phenyl)ethanol-glucuronide |

| M8 | M2 (Carboxylic acid) | Acyl-Glucuronidation | (4-(Piperidin-4-yl)phenyl)acetic acid-acyl-glucuronide |

| M9 | Parent Compound | Sulfation | 2-(4-(Piperidin-4-yl)phenyl)ethyl-sulfate |

These represent the most likely conjugation products based on the functional groups available.

Implications of Metabolic Pathways on Compound Design and Pre-clinical Pharmacokinetic Prediction

A thorough understanding of in vitro metabolism is not merely an academic exercise; it has profound implications for the progression of a drug candidate. nih.gov Identifying metabolic liabilities, or "hotspots," on the molecule allows medicinal chemists to rationally design next-generation compounds with improved pharmacokinetic properties. For example, if the primary route of clearance is rapid oxidation of the ethanol group, modifying this group—such as by introducing fluorine atoms on the adjacent carbon—could block this metabolic pathway, potentially increasing the drug's half-life and oral bioavailability. nih.gov

Furthermore, in vitro metabolism data is fundamental for predicting human pharmacokinetics. nih.gov The intrinsic clearance (CLint) values obtained from human hepatocytes can be scaled using physiologically based pharmacokinetic (PBPK) models to predict in vivo hepatic clearance, bioavailability, and potential human dose. nuvisan.comnih.govresearchgate.net This predictive power allows for better-designed first-in-human studies and can help rank-order compounds early in the discovery phase, reducing the risk of late-stage failures due to poor pharmacokinetics. nih.govmdpi.com The identification of the primary metabolizing enzymes (e.g., CYP3A4, CYP2D6) also informs the design of clinical DDI studies, a critical regulatory requirement.

Advanced Analytical Methodologies for the Research and Development of 2 4 Piperidin 4 Yl Phenyl Ethanol

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatographic techniques are the cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of a target compound and its impurities. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly powerful tools for the analysis of compounds like 2-(4-(Piperidin-4-YL)phenyl)ethanol.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds. For a compound with the structural features of this compound, a C18 column is a common and effective choice for the stationary phase. ingentaconnect.combanglajol.info

A typical RP-HPLC method for a related compound, fexofenadine (B15129), utilizes a mobile phase consisting of an aqueous buffer and an organic modifier. For instance, a mobile phase composed of a phosphate (B84403) buffer and methanol (B129727) (35:65, v/v) with detection at 218 nm has been successfully employed. researchgate.net Another validated method uses a mobile phase of 5mM acetate (B1210297) buffer and acetonitrile (B52724) (50:50, v/v) with UV detection at 254 nm. banglajol.info The selection of the mobile phase composition and pH is critical for achieving optimal separation and peak shape, especially for a basic compound containing a piperidine (B6355638) ring. The flow rate is typically maintained around 1.0 mL/min. ingentaconnect.combanglajol.info

Method validation is a critical aspect of quantitative analysis. This involves demonstrating the method's linearity, accuracy, precision, specificity, and robustness. For example, a validated HPLC method for fexofenadine demonstrated linearity over a concentration range of 31.5-500 µg/ml with a high correlation coefficient (r² = 0.999). banglajol.info The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the method's sensitivity. banglajol.inforesearchgate.net

Interactive Data Table: Exemplary HPLC Parameters for Analysis of Structurally Similar Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Phenomenex C18 (250x4.6 mm, 5 µm) banglajol.info | Polaris C18 (15x4.6 mm, 5 µm) | Phenomenex® C18 ingentaconnect.comnih.gov |

| Mobile Phase | 5mM Acetate Buffer: Acetonitrile (50:50 v/v), pH 9.4 banglajol.info | Buffer: Acetonitrile (65:35 v/v) | Triethylamine phosphate 1%, pH 3.2: Acetonitrile: Methanol (50:30:20) ingentaconnect.comnih.gov |

| Flow Rate | 1.0 mL/min banglajol.info | Not Specified | 1.0 mL/min ingentaconnect.com |

| Detection | UV at 254 nm banglajol.info | UV at 220 nm | PDA at 210 nm ingentaconnect.comnih.gov |

| Linearity Range | 31.5-500 µg/ml banglajol.info | 5-15 µg/ml | Not Specified |

| Correlation Coefficient (r²) | 0.999 banglajol.info | >0.99 | 0.9999 ingentaconnect.comnih.gov |

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a green and efficient alternative to HPLC for pharmaceutical analysis. news-medical.nettwistingmemoirs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component, often with a small amount of organic modifier like methanol. nih.gov This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity, particularly for chiral separations. news-medical.netfagg.be For a compound like this compound, which contains a chiral center if the piperidine ring is substituted asymmetrically, SFC would be an excellent choice for enantiomeric separation and purity assessment. fagg.be The selection of a suitable chiral stationary phase is crucial for achieving enantioseparation. fagg.be

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Metabolite Identification and Trace-Level Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS/MS), is an indispensable tool for structural elucidation, metabolite identification, and trace-level quantification.

LC-MS/MS for Metabolite Identification:

During drug development, it is essential to identify the metabolites of a new chemical entity. LC-MS/MS is the gold standard for this purpose. Following administration, biological samples (e.g., plasma, urine) can be analyzed to detect and identify metabolites. For a compound like this compound, potential metabolic pathways could include oxidation of the phenyl ring, N-dealkylation of the piperidine ring, or hydroxylation at various positions.

In a typical LC-MS/MS workflow, the sample is first separated by HPLC, and the eluent is introduced into the mass spectrometer. The parent drug and its metabolites are ionized, often using electrospray ionization (ESI), and their mass-to-charge ratios (m/z) are determined. nih.govtmu.edu.tw Tandem mass spectrometry (MS/MS) is then used to fragment the parent and metabolite ions, providing structural information for their identification. For instance, in the analysis of fexofenadine, characteristic product ions at m/z 466.2 and 171.2 were observed from the precursor ion at m/z 502.17. nih.gov

Trace-Level Analysis:

The high sensitivity and selectivity of LC-MS/MS make it ideal for quantifying low concentrations of drugs and their metabolites in complex biological matrices. tmu.edu.twnih.gov This is crucial for pharmacokinetic studies. A validated LC-MS/MS method for fexofenadine in human plasma demonstrated a linear dynamic range of 1–500 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL. nih.gov The use of an internal standard, such as cetirizine (B192768) or losartan, is common practice to ensure accuracy and precision. nih.govtmu.edu.tw

Interactive Data Table: Exemplary LC-MS/MS Parameters for Quantification of a Structurally Similar Compound (Fexofenadine)

| Parameter | Method 1 | Method 2 |

| Chromatography | Gradient reverse-phase nih.gov | Reversed-phase Eclipse XDB-C8 column tmu.edu.tw |

| Mobile Phase | Aqueous: 7.5 mM ammonium (B1175870) formate, pH 5; Organic: Acetonitrile:Methanol (50:50, v/v) nih.gov | 1 mmol/L ammonium acetate buffer (0.2% formic acid):Methanol (45:55, v/v) tmu.edu.tw |

| Ionization Mode | ESI Positive nih.gov | ESI Positive tmu.edu.tw |

| MS/MS Transition (Fexofenadine) | m/z 502.17 -> 466.2 nih.gov | Not specified |

| Internal Standard | Cetirizine (m/z 389.02 -> 201.1) nih.gov | Losartan tmu.edu.tw |

| Linear Range | 1–500 ng/mL in cell lysates nih.gov | 1-1000 ng/mL in human plasma tmu.edu.tw |

| LLOQ | 1 ng/mL nih.gov | Not specified |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. wikipedia.org For this compound, ¹H NMR would show characteristic signals for the aromatic protons, the ethanol (B145695) side chain protons, and the protons on the piperidine ring. chemicalbook.com

Multi-Dimensional NMR:

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide more detailed structural information by revealing correlations between different nuclei. These techniques are invaluable for assigning all the proton and carbon signals, especially for complex molecules.

For a molecule containing a piperidine ring, 2D NMR is particularly useful for studying its conformational dynamics in solution. The piperidine ring typically adopts a chair conformation, and the substituents can be in either axial or equatorial positions. wikipedia.org The coupling constants between the protons on the piperidine ring, which can be determined from high-resolution 1D and 2D NMR spectra, provide information about the ring's conformation and the orientation of the substituents. Variable temperature NMR studies can also be employed to investigate the dynamics of conformational changes.

Integration of Hyphenated Analytical Techniques for Complex Biological Matrix Analysis Involving this compound

The analysis of a drug and its metabolites in biological matrices such as blood, plasma, or urine presents significant challenges due to the complexity of the sample and the low concentrations of the analytes. To overcome these challenges, the integration of multiple analytical techniques, often in a hyphenated format, is essential.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used hyphenated technique in this context. researchgate.netnih.govtmu.edu.tw The HPLC component provides the necessary separation of the target analyte from endogenous matrix components, while the MS/MS detector offers highly sensitive and selective detection and quantification. nih.gov

For a comprehensive analysis of this compound in a biological matrix, a workflow would typically involve:

Sample Preparation: This is a critical step to remove proteins and other interfering substances. Techniques like protein precipitation with acetonitrile or liquid-liquid extraction are commonly used. tmu.edu.twresearchgate.net

LC Separation: An optimized RP-HPLC method is used to separate the parent compound and its metabolites.

MS/MS Detection and Quantification: The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored, ensuring high selectivity and sensitivity. nih.govnih.gov

The integration of these techniques allows for the development of robust and reliable bioanalytical methods that can meet the stringent requirements of regulatory agencies for preclinical and clinical studies.

Exploratory Biological Applications of 2 4 Piperidin 4 Yl Phenyl Ethanol and Its Analogs in Basic Research

Investigation in Neuropharmacological Research Models and Central Nervous System Targets

Derivatives of the 2-(4-(piperidin-4-yl)phenyl)ethanol scaffold have been investigated for their potential to modulate central nervous system (CNS) targets, showing promise in models of neuropsychiatric and neurodegenerative disorders.

One area of focus has been the development of high-affinity antagonists for the serotonin (B10506) 5-HT(2A) receptor, a key target in the treatment of various neurological conditions. Researchers synthesized a series of 2-phenyl-3-piperidylindoles and found that placing the basic nitrogen at the 3-position of the piperidine (B6355638) ring resulted in potent binding to h5-HT(2A) receptors. nih.gov Further modifications, such as the addition of a fluorine atom to the piperidine ring to create 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, improved oral bioavailability by lowering the pK(a) of the basic nitrogen. nih.gov Blocking metabolic oxidation at the 6-position of the indole (B1671886) with another fluorine atom led to the development of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, a highly potent and selective h5-HT(2A) receptor antagonist with excellent bioavailability in preclinical models. nih.gov

Another research avenue has explored the development of multifunctional agents for Alzheimer's disease. Molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide have been synthesized and evaluated for their ability to inhibit cholinesterases (hAChE and hBChE) and β-secretase 1 (hBACE-1), enzymes implicated in the pathology of Alzheimer's. acs.org The unsubstituted phenyl ring on the 1,3,4-oxadiazole-2-thione moiety was found to be favorable for dual hAChE and hBChE inhibition. acs.org

Furthermore, analogs incorporating a piperazine (B1678402) moiety have been studied for their anxiolytic and antidepressant-like activities. The compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) demonstrated anxiolytic-like effects in mice, which were found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Its antidepressant-like activity was also shown to be modulated by the serotonergic system. nih.gov

The versatility of the piperidine scaffold is further highlighted by the synthesis of enkephalin analogues conjugated with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives. nih.gov These hybrid molecules exhibited remarkable binding affinities at both μ and δ opioid receptors, acting as potent agonists in in vitro assays. nih.gov

Table 1: Neuropharmacological Activities of this compound Analogs

| Compound/Analog Class | Target/Model | Key Findings |

| 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | h5-HT(2A) receptor | Potent and selective antagonist with high bioavailability. nih.gov |

| N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide | Cholinesterases (hAChE, hBChE), hBACE-1 | Dual inhibitor with potential for Alzheimer's disease research. acs.org |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Mouse models of anxiety and depression | Anxiolytic and antidepressant-like effects mediated by serotonergic and GABAergic systems. nih.gov |

| Enkephalin-N-phenyl-N-(piperidin-2-ylmethyl)propionamide conjugates | μ and δ opioid receptors | Potent agonists with high binding affinity. nih.gov |

Role in Pre-clinical Cancer Biology Research and Antiproliferative Mechanisms

The this compound framework and its analogs have demonstrated significant potential in preclinical cancer research, with various derivatives exhibiting antiproliferative activity through diverse mechanisms.

A notable example is the development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a potent inhibitor of poly(ADP-ribose)polymerase (PARP) 1 and 2. nih.gov This compound has shown efficacy in cancer cells with BRCA-1 and BRCA-2 mutations, demonstrating selectivity for these genetically defined tumors. nih.gov MK-4827 inhibits PARP activity in whole cells and has demonstrated single-agent efficacy in xenograft models of BRCA-1 deficient cancer. nih.gov

Another class of analogs, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as a new chemotype of tubulin inhibitors. nih.gov Optimization of this series led to a compound with potent antiproliferative activity. nih.gov Biochemical assays confirmed that these compounds act by inhibiting tubulin polymerization, leading to an increase in mitotic cells. nih.gov

Piperazine-substituted pyranopyridines represent another group of compounds with antiproliferative effects on various human cancer cell lines. nih.gov The mechanism of their cytotoxicity involves the induction of apoptosis. nih.gov

Furthermore, 4-phenyl-2-quinolone (4-PQ) derivatives, which can be considered structural mimics of the this compound scaffold, have shown potent anti-proliferation against various cancer cell lines. mdpi.com Some of these compounds, such as 6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one, exhibited excellent anticancer activity. mdpi.com Molecular docking studies suggest that these compounds may exert their effects by interacting with the colchicine-binding pocket of tubulin. mdpi.com

In a different approach, 4-phenoxy-phenyl isoxazoles were developed as novel inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis and often upregulated in cancer cells. nih.gov The lead compound, 6g, demonstrated potent inhibition of hACC1 and induced apoptosis in breast cancer cells. nih.gov

Table 2: Antiproliferative Mechanisms of this compound Analogs

| Compound/Analog Class | Mechanism of Action | Target Cancer Cell Lines/Models |

| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) | PARP 1/2 Inhibition | BRCA-1 and BRCA-2 deficient cancer cells. nih.gov |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin Inhibition | Various, including leukemia cell lines. nih.gov |

| Piperazine-substituted pyranopyridines | Induction of Apoptosis | Various human cancer cell lines. nih.gov |

| 4-phenyl-2-quinolone (4-PQ) derivatives | Tubulin Inhibition (putative) | COLO205 (colon), H460 (lung). mdpi.com |

| 4-phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase (ACC) Inhibition | MDA-MB-231 (breast). nih.gov |

Studies in Inflammatory Pathways, Immunomodulation, and Autoimmune Research Models

While direct studies on this compound in inflammatory and autoimmune models are limited in the provided search results, the structural motifs present in this compound are found in molecules with immunomodulatory properties. The piperidine and phenyl-ethanol components are common in various bioactive compounds, suggesting potential for this scaffold in inflammation research. Further investigation is required to explore the specific effects of this compound and its close analogs on inflammatory pathways, cytokine production, and immune cell function in relevant in vitro and in vivo models of autoimmune diseases.

Exploration in Antimicrobial, Antiviral, and Antiparasitic Research Models

The structural framework of this compound has been incorporated into novel compounds with promising antimicrobial, antiviral, and antiparasitic activities.

In the realm of antibacterial research, a series of 2-piperidin-4-yl-benzimidazoles were synthesized and found to exhibit broad-spectrum antibacterial activity. nih.gov Certain compounds in this series were effective against both Gram-positive and Gram-negative bacteria, with particularly noteworthy activity against enterococci. nih.gov

Regarding antiviral applications, piperazine-substituted pyranopyridines, which share the piperidine core, have been identified as inhibitors of hepatitis B virus (HBV) virion production. nih.gov This activity was shown to be selective and non-toxic to host cells. nih.gov

In the field of antiparasitic research, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have been investigated. nih.gov One derivative, with a 3-fluorophenyl substituent, demonstrated excellent activity against Leishmania major promastigotes and amastigotes. nih.gov Another compound from this series showed selective activity against Toxoplasma gondii. nih.gov

Table 3: Antimicrobial, Antiviral, and Antiparasitic Activities of Analogs

| Compound/Analog Class | Target Organism | Key Findings |

| 2-piperidin-4-yl-benzimidazoles | Gram-positive and Gram-negative bacteria (e.g., enterococci) | Broad-spectrum antibacterial activity. nih.gov |

| Piperazine-substituted pyranopyridines | Hepatitis B Virus (HBV) | Inhibition of virion production. nih.gov |

| Fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles | Leishmania major, Toxoplasma gondii | Potent and selective antiparasitic activity. nih.gov |

Utility as a Chemical Probe for Dissecting Specific Biological Pathways and Molecular Mechanisms

The specific compound this compound itself serves as a valuable building block or intermediate in the synthesis of more complex molecules used as chemical probes. For instance, its derivative, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol, is an intermediate in the synthesis of Bilastine. chemicalbook.com Bilastine is a non-sedating H1-antihistamine, and labeled versions of this intermediate are used to synthesize labeled Bilastine for research purposes. chemicalbook.com

The development of highly specific and potent analogs, such as the selective 5-HT(2A) antagonist 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, provides researchers with powerful tools to investigate the role of this receptor in various physiological and pathological processes. nih.gov Similarly, the PARP inhibitor MK-4827 can be used to probe the function of PARP enzymes in DNA repair and cancer cell survival. nih.gov

The ability to generate a diverse library of compounds based on the this compound scaffold allows for structure-activity relationship (SAR) studies, which are crucial for understanding the molecular determinants of a compound's biological activity. These studies help in designing more potent and selective chemical probes for dissecting specific biological pathways and validating novel drug targets.

Future Research Directions and Emerging Paradigms for 2 4 Piperidin 4 Yl Phenyl Ethanol

Application of Artificial Intelligence and Machine Learning in Predictive Modeling of Activity and Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of derivatives of 2-(4-(Piperidin-4-YL)phenyl)ethanol. These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel analogs with enhanced potency and selectivity.

Predictive models, powered by ML algorithms, can forecast the pharmacokinetic and pharmacodynamic properties of virtual compounds, thereby prioritizing the synthesis of candidates with the highest probability of success. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery. By building quantitative structure-activity relationship (QSAR) models, researchers can elucidate the key molecular features that govern the biological activity of this class of compounds.

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | Description | Potential Impact |

| Virtual Screening | High-throughput screening of virtual libraries to identify novel active analogs. | Accelerated discovery of lead compounds. |

| ADMET Prediction | Forecasting of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of candidates with favorable drug-like properties. |

| De Novo Drug Design | Generative models to design novel molecular structures with desired activities. | Exploration of novel chemical space and intellectual property. |

| Target Identification | Predicting potential biological targets based on ligand-based or structure-based approaches. | Uncovering new therapeutic applications. |

Development of Novel and Economically Viable Synthetic Routes with Enhanced Atom Economy

The development of efficient and sustainable synthetic methodologies is paramount for the future of this compound. Current research focuses on creating novel synthetic routes that are not only economically viable but also adhere to the principles of green chemistry, particularly emphasizing high atom economy.

Future synthetic strategies will likely move away from multi-step, low-yielding reactions towards more streamlined processes. This includes the exploration of catalytic C-H activation and cross-coupling reactions to construct the core structure more efficiently. The goal is to minimize waste, reduce the use of hazardous reagents, and ultimately lower the manufacturing cost, making potential therapies more accessible.

Further Elucidation of Undiscovered Molecular Targets and Cellular Signaling Cascades

While the primary targets of some this compound derivatives are known, a comprehensive understanding of their full biological interaction profile is still lacking. Future research must aim to uncover previously unknown molecular targets and the intricate cellular signaling cascades they modulate.

Techniques such as chemical proteomics, which utilizes affinity-based probes, can be instrumental in identifying the direct binding partners of this compound within the cell. Furthermore, systems biology approaches, including transcriptomics and proteomics, can provide a global view of the cellular response to compound treatment, revealing novel pathways and mechanisms of action. A deeper understanding of these interactions will be crucial for predicting both therapeutic efficacy and potential off-target effects.

Integration into Polypharmacological Strategies and Multi-target Drug Discovery Concepts

The concept of "one drug, one target" is increasingly being replaced by polypharmacology, where a single therapeutic agent is designed to interact with multiple targets to achieve a superior therapeutic effect. The structural scaffold of this compound is well-suited for such multi-target drug discovery concepts.

Future design strategies could intentionally incorporate pharmacophoric features that allow for simultaneous modulation of multiple, disease-relevant targets. This approach could be particularly beneficial for complex multifactorial diseases where targeting a single pathway is often insufficient. For instance, a derivative could be engineered to interact with both a primary target and a secondary target that is involved in a resistance mechanism or a related pathological process.

Challenges and Opportunities in the Translational Research of Pre-clinical Findings of this compound

The translation of promising preclinical findings into clinical success is a significant hurdle in drug development. For this compound and its analogs, several challenges and opportunities lie on the path from bench to bedside.

A key challenge is the development of robust and predictive preclinical models that accurately mimic human disease. This will require the use of more sophisticated in vitro and in vivo models, potentially including patient-derived cells and organoids. Another challenge is the identification of predictive biomarkers that can help to select patients who are most likely to respond to treatment and to monitor the therapeutic response.

Despite these challenges, there are significant opportunities. The unique pharmacological profile of this compound class may open up new therapeutic avenues for diseases with high unmet medical needs. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be essential to navigate the complexities of translational research and to ultimately realize the full therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-(piperidin-4-yl)phenyl)ethanol, and how can reaction efficiency be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, a piperidine derivative can react with a brominated phenethyl alcohol precursor in ethanol under reflux (2–3 hours) with a base like KOH to facilitate deprotonation and intermediate stabilization . Efficiency can be improved by optimizing solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion. Post-reaction purification via column chromatography (silica gel, methanol/dichloromethane eluent) is recommended .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm) and confirm the ethanol chain .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and spatial configuration .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for disposal of piperidine-containing compounds .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer : Systematically test solubility in polar (water, ethanol) and non-polar solvents (DCM, hexane) under controlled temperatures (20–60°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Conflicting data may arise from impurities; ensure purity via HPLC (>98%) before testing . Document solvent batch sources (e.g., anhydrous vs. hydrated ethanol) to identify variability .

Q. What strategies are effective for stabilizing this compound in aqueous formulations for pharmacological studies?

- Methodological Answer :

- pH Adjustment : Maintain pH 6–8 to prevent degradation of the ethanol moiety.

- Lyophilization : Prepare lyophilized powders for long-term storage.

- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility while minimizing hydrolysis .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs or enzymes). Focus on the piperidine ring’s basic nitrogen and phenyl group’s hydrophobic interactions .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors to prioritize analogs for synthesis .

Q. What experimental approaches resolve contradictions in toxicity profiles of piperidine-containing compounds like this compound?

- Methodological Answer :

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) to assess acute toxicity .

- Metabolic Profiling : Use liver microsomes to identify reactive metabolites that may explain discrepancies between in vitro and in vivo toxicity .

- Literature Meta-Analysis : Cross-reference data from EPA HPV assessments and peer-reviewed studies to identify gaps (e.g., missing ecotoxicity data) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound in cell-based assays?

- Methodological Answer :

- Dose Range : Start with 0.1–100 µM, based on IC50 values of structurally related compounds .

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis).

- Endpoint Selection : Use multiplex assays (e.g., Caspase-3/7 activity + ATP levels) to capture pleiotropic effects .

Q. What chromatographic methods are optimal for quantifying this compound in biological matrices?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phase methanol:buffer (65:35, pH 4.6) for baseline separation. Detect at 254 nm .

- LC-MS/MS : Employ electrospray ionization (ESI+) and monitor transitions specific to the molecular ion (e.g., m/z 260 → 145 for fragmentation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.